Cdk9-IN-1

Descripción

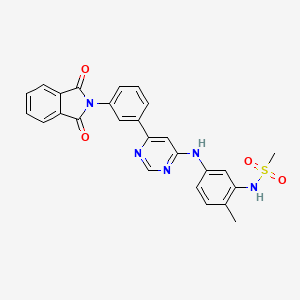

Structure

3D Structure

Propiedades

IUPAC Name |

N-[5-[[6-[3-(1,3-dioxoisoindol-2-yl)phenyl]pyrimidin-4-yl]amino]-2-methylphenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N5O4S/c1-16-10-11-18(13-22(16)30-36(2,34)35)29-24-14-23(27-15-28-24)17-6-5-7-19(12-17)31-25(32)20-8-3-4-9-21(20)26(31)33/h3-15,30H,1-2H3,(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUFOBCNTCLXJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC=NC(=C2)C3=CC(=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735344 | |

| Record name | N-[5-({6-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]pyrimidin-4-yl}amino)-2-methylphenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415559-43-1 | |

| Record name | N-[5-({6-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]pyrimidin-4-yl}amino)-2-methylphenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cdk9-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cdk9-IN-1 is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. Its mechanism of action centers on the ATP-competitive inhibition of the CDK9/cyclin T1 complex, leading to a cascade of downstream effects that culminate in the suppression of gene transcription, particularly of short-lived anti-apoptotic proteins. This guide provides an in-depth overview of the biochemical and cellular activity of this compound, detailed experimental protocols for its characterization, and a summary of its therapeutic potential, primarily investigated in the context of HIV infection.

Introduction to CDK9 and its Role in Transcription

Cyclin-Dependent Kinase 9 (CDK9) is a serine/threonine kinase that, in complex with its regulatory partner Cyclin T1, forms the core of the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a critical role in the transition from abortive to productive transcriptional elongation. It phosphorylates the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAPII) at serine 2 residues, as well as negative elongation factors, thereby releasing RNAPII from promoter-proximal pausing and enabling the synthesis of full-length mRNA transcripts.

Dysregulation of CDK9 activity is implicated in various diseases, including cancer and HIV infection. In many cancers, transcriptional addiction to short-lived anti-apoptotic proteins, such as Mcl-1, renders them highly sensitive to CDK9 inhibition. In the context of HIV-1, the viral trans-activator of transcription (Tat) protein recruits the P-TEFb complex to the viral long terminal repeat (LTR), promoting the efficient transcription of the viral genome. Therefore, selective inhibition of CDK9 presents a promising therapeutic strategy.

This compound: Biochemical Profile

This compound is a small molecule inhibitor belonging to the 4-phenylamino-6-phenylpyrimidine class of compounds. It has been identified as a potent inhibitor of the CDK9/cyclin T1 complex.

Table 1: Biochemical Activity of this compound

| Target | IC50 (nM) |

| CDK9/Cyclin T1 | 39 |

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of ATP binding to the catalytic site of CDK9. This direct inhibition of CDK9's kinase activity prevents the phosphorylation of its key substrates, leading to the following downstream consequences:

-

Inhibition of RNA Polymerase II Phosphorylation: this compound blocks the CDK9-mediated phosphorylation of the Serine 2 residue in the C-terminal domain of RNA Polymerase II. This prevents the transition from transcriptional initiation to productive elongation, leading to an accumulation of paused RNAPII at gene promoters.

-

Downregulation of Anti-Apopototic Proteins: The transcription of genes encoding proteins with short half-lives, such as the anti-apoptotic protein Mcl-1, is particularly dependent on continuous CDK9 activity. Inhibition of CDK9 by this compound leads to a rapid decrease in Mcl-1 mRNA and protein levels, thereby promoting apoptosis in susceptible cells.

-

Inhibition of HIV-1 Tat-dependent Transcription: In HIV-1 infected cells, the viral Tat protein hijacks the host P-TEFb complex to drive viral gene expression. This compound, by inhibiting CDK9, effectively blocks this Tat-dependent transcription, thereby suppressing viral replication.[1]

Signaling Pathway of CDK9 Inhibition

Caption: this compound inhibits P-TEFb, blocking RNAPII phosphorylation and leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

CDK9/Cyclin T1 Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of CDK9 by measuring the amount of ADP produced in the phosphorylation reaction.

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

CDK9 substrate peptide (e.g., a synthetic peptide containing the RNAPII CTD consensus sequence)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound (or other test inhibitors)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare Reagents:

-

Prepare a serial dilution of this compound in kinase assay buffer with a final DMSO concentration not exceeding 1%.

-

Prepare a solution of CDK9/Cyclin T1 enzyme in kinase assay buffer. The optimal concentration should be determined empirically by titration.

-

Prepare a substrate/ATP mix in kinase assay buffer.

-

-

Kinase Reaction:

-

Add 5 µL of the this compound dilution to the wells of the 384-well plate.

-

Add 2.5 µL of the CDK9/Cyclin T1 enzyme solution to each well.

-

Initiate the reaction by adding 2.5 µL of the substrate/ATP mix to each well.

-

Incubate the plate at 30°C for 1 hour.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to a DMSO control and determine the IC50 value.

-

Experimental Workflow for CDK9 Biochemical Assay

Caption: Workflow for determining the IC50 of this compound using an ADP-Glo kinase assay.

Cellular Assay: Western Blot for Mcl-1 and Phospho-RNA Polymerase II

This protocol details the detection of changes in protein levels of Mcl-1 and the phosphorylation status of RNA Polymerase II in cells treated with this compound.

Materials:

-

Cell line of interest (e.g., a cancer cell line known to be sensitive to CDK9 inhibition)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-Mcl-1

-

Rabbit anti-RNA Polymerase II CTD repeat YSPTSPS (phospho S2)

-

Mouse anti-RNA Polymerase II (total)

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or a DMSO vehicle control for a specified time (e.g., 6, 12, or 24 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

-

Image Acquisition and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin) and total protein levels where appropriate.

-

Selectivity Profile

A comprehensive analysis of the selectivity of a kinase inhibitor is crucial for understanding its potential off-target effects. While a full KinomeScan profile for this compound is not publicly available, the original research on the 4-phenylamino-6-phenylpyrimidine series indicated high selectivity for CDK9 over other CDKs. For illustrative purposes, the selectivity profile of another highly selective CDK9 inhibitor, NVP-2, is presented below.

Table 2: Representative Selectivity Profile of a CDK9 Inhibitor (NVP-2)

| Kinase | IC50 (nM) | Fold Selectivity vs. CDK9 |

| CDK9 | <0.514 | 1 |

| DYRK1B | 350 | >681 |

| CDK7 | >10,000 | >19,455 |

Data for NVP-2 is presented as a representative example of a highly selective CDK9 inhibitor.

In Vivo Studies

Currently, there is limited publicly available in vivo efficacy and pharmacokinetic data specifically for this compound. However, studies with other selective CDK9 inhibitors have demonstrated anti-tumor activity in various xenograft models. For instance, the CDK9 inhibitor enitociclib has shown significant in vivo efficacy in multiple myeloma xenograft models, both as a single agent and in combination with other therapies. These studies typically involve the administration of the CDK9 inhibitor to tumor-bearing mice and monitoring of tumor growth over time.

Conclusion

This compound is a valuable research tool for investigating the biological roles of CDK9. Its mechanism of action, centered on the selective inhibition of CDK9 kinase activity, leads to the suppression of transcriptional elongation, downregulation of key survival proteins like Mcl-1, and the inhibition of HIV-1 replication. The experimental protocols provided in this guide offer a framework for the further characterization of this compound and other CDK9 inhibitors, which hold promise for the development of novel therapeutics for cancer and viral diseases. Further studies are warranted to fully elucidate the selectivity profile and in vivo efficacy of this compound.

References

The Discovery and Synthesis of Cdk9-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation, a fundamental process in gene expression. As a component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA polymerase II, releasing it from promoter-proximal pausing and enabling productive transcription.[1] Dysregulation of CDK9 activity is implicated in various diseases, including cancer, cardiac hypertrophy, and HIV infection, making it a compelling therapeutic target.[2][3] Cdk9-IN-1 is a potent and selective inhibitor of CDK9, demonstrating significant utility as a chemical probe for studying CDK9 biology and as a potential starting point for drug discovery efforts.[2][3] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound.

Discovery of this compound

This compound was identified as a novel and selective inhibitor of CDK9, particularly effective in the context of HIV infection research.[2][3] It exhibits a high potency for the CDK9/CycT1 complex, a key assembly in the P-TEFb complex.[2][3] The discovery of this compound and other selective CDK9 inhibitors has been crucial in dissecting the specific roles of CDK9 in various cellular processes and disease states.

Quantitative Biological Data

The inhibitory activity of this compound and other relevant CDK9 inhibitors is summarized in the tables below. This data is essential for comparing the potency and selectivity of these compounds.

| Compound | Target | IC50 (nM) | Reference |

| This compound | CDK9/CycT1 | 39 | [2][3] |

| NVP-2 | CDK9/CycT | < 0.514 | [4] |

| SNS-032 | CDK2 | - | [4] |

| CDK7 | - | [4] | |

| CDK9 | - | [4] | |

| AT7519 | CDK9 | - | [5] |

| P276-00 | CDK9 | - | [5] |

| AZD-4573 | CDK9 | - | [6] |

Note: Specific IC50 values for SNS-032 and AT7519 against individual CDKs were not detailed in the provided search results but are known to be potent CDK inhibitors.

Signaling Pathway of CDK9

The following diagram illustrates the central role of the CDK9/Cyclin T1 complex (P-TEFb) in transcriptional regulation.

Caption: CDK9 signaling pathway in transcriptional elongation.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available in the provided search results, a plausible synthetic route can be devised based on the synthesis of related 3,6-diaryl-[7][8][9]triazolo[4,3-b]pyridazines.[10][11] The proposed synthesis involves the construction of the core heterocyclic scaffold followed by the introduction of the side chains.

Proposed Synthetic Scheme:

-

Synthesis of the[7][8][9]triazolo[4,3-b]pyridazine core: This can be achieved by reacting a substituted pyridazine with a hydrazine derivative, followed by cyclization to form the triazolopyridazine ring system.

-

Introduction of the indole moiety: A key step would be a Suzuki or Stille coupling reaction to attach the 1H-indol-5-yl group at the 6-position of the triazolopyridazine core.

-

Functionalization at the 3-position: The 3-position can be converted to a thiol group.

-

Attachment of the side chain: The final step involves the alkylation of the thiol with a suitable propyl amino ethanol derivative to yield this compound.

The following diagram illustrates the proposed workflow for the synthesis of this compound.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Detailed methodologies for key experiments involving CDK9 inhibitors are provided below.

In Vitro CDK9 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 of this compound.[8][12]

Materials:

-

Recombinant active CDK9/Cyclin K or CDK9/Cyclin T1 enzyme

-

PDKtide synthetic peptide substrate

-

ATP

-

Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound (or other test inhibitors) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare Reagents:

-

Thaw all reagents on ice.

-

Prepare a 2X kinase reaction buffer.

-

Prepare a solution of ATP and substrate in the kinase reaction buffer.

-

Prepare serial dilutions of this compound in DMSO, then dilute further in kinase reaction buffer to the desired concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <= 1%).

-

-

Kinase Reaction:

-

Add the diluted this compound or vehicle (DMSO) to the wells of the assay plate.

-

Add the kinase solution to each well.

-

Initiate the reaction by adding the ATP/substrate mixture.

-

Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction by adding ADP-Glo™ Reagent and incubate at room temperature for 40 minutes. This step depletes the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-40 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all readings.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell-Based Proliferation Assay

This protocol can be used to assess the effect of this compound on the proliferation of cancer cell lines.[13][14]

Materials:

-

Cancer cell line of interest (e.g., B-ALL cell lines like NALM6)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar assay

-

96-well clear-bottom white plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5 x 10^4 cells/well) in complete culture medium.

-

Incubate the plate overnight to allow the cells to attach (for adherent cells) or stabilize.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control.

-

Incubate the plate for a specified period (e.g., 72 hours).

-

-

Cell Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

The following diagram outlines the general workflow for a cell-based assay to evaluate a CDK9 inhibitor.

Caption: General workflow for a cell-based viability assay.

Conclusion

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. In vitro enzymatic kinase assay for CDK9 [bio-protocol.org]

- 9. Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders [mdpi.com]

- 10. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3- b] Pyridazines as Antitubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. promega.com [promega.com]

- 13. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pure.qub.ac.uk [pure.qub.ac.uk]

Cdk9-IN-1: A Technical Guide to its Structure-Activity Relationship and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation, making it a compelling target for therapeutic intervention in various diseases, including cancer and HIV infection. Cdk9-IN-1 is a potent and selective inhibitor of CDK9, demonstrating significant utility as a chemical probe for studying CDK9 biology and as a lead compound for drug discovery. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and related 2,4-diaminopyrimidine analogs, detailed experimental protocols for its biological evaluation, and visualizations of key pathways and workflows. While a definitive, publicly available SAR study detailing the progressive optimization of this compound (often referred to as compound 87 in various commercial contexts) is not available, this guide synthesizes information from related series of 2,4-diaminopyrimidine CDK9 inhibitors to provide valuable insights for researchers in the field.

Core Compound Profile: this compound

This compound has been identified as a selective inhibitor of the CDK9/CycT1 complex with a reported IC50 of 39 nM.[1] It serves as a valuable tool for investigating the physiological and pathological roles of CDK9.

| Compound | CAS Number | Molecular Formula | Molecular Weight | Target | IC50 (nM) |

| This compound | 1415559-43-1 | C26H21N5O4S | 499.54 | CDK9/CycT1 | 39[1] |

Structure-Activity Relationship of 2,4-Diaminopyrimidine CDK9 Inhibitors

While a specific SAR table for the direct analogs of this compound is not publicly available, extensive research on other 2,4-diaminopyrimidine-based CDK9 inhibitors provides a strong framework for understanding the key structural determinants of potency and selectivity. The general scaffold consists of a central diaminopyrimidine core with substitutions at the N2 and N4 positions.

General 2,4-Diaminopyrimidine Scaffold for CDK9 Inhibition

SAR Insights from Related N2,N4-Disubstituted Pyrimidine-2,4-diamines

A study by Jing et al. on a series of N2,N4-diphenylpyrimidine-2,4-diamines revealed key SAR trends for CDK2 and CDK9 inhibition.[2] While not directly this compound analogs, these findings offer valuable general principles.

| Compound | R1 | R2 | CDK9/CycT1 IC50 (nM) | CDK2/CycA IC50 (nM) |

| 3c | 4-F | 4-Cl | 65 | 110 |

| 3g | 4-OMe | 4-CF3 | 120 | 83 |

| 2a | 4-F | H | 150 | 180 |

| 2d | 4-OMe | H | 210 | 250 |

Data summarized from Jing et al.[2]

Key Takeaways from Related SAR Studies:

-

N2-Aryl Substituents: Small electron-withdrawing groups (e.g., fluorine, chlorine) on the N2-phenyl ring are generally well-tolerated and can contribute to potency.

-

N4-Aryl Substituents: The nature of the substituent on the N4-phenyl ring significantly impacts both potency and selectivity. A variety of groups can be accommodated, suggesting this position can be modified to fine-tune the inhibitor's properties.

-

Hinge-Binding: The 2,4-diaminopyrimidine core is crucial for establishing hydrogen bond interactions with the hinge region of the CDK9 ATP-binding pocket, a common feature for this class of kinase inhibitors.

Experimental Protocols

Biochemical Assay for CDK9 Inhibition (Adapta™ Universal Kinase Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based immunoassay to measure kinase activity.

Materials:

-

Recombinant CDK9/CycT1 enzyme

-

Adapta™ Eu-anti-ADP Antibody

-

Alexa Fluor® 647 ADP Tracer

-

TR-FRET Dilution Buffer

-

Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Substrate peptide (e.g., Cdk7/9tide)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

384-well low-volume plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO. Further dilute these stocks in Kinase Reaction Buffer to achieve the final desired concentrations with a final DMSO concentration not exceeding 1%.

-

Kinase Reaction:

-

Add 2.5 µL of the diluted test compound or DMSO (for controls) to the wells of a 384-well plate.

-

Add 2.5 µL of the CDK9/CycT1 enzyme solution in Kinase Reaction Buffer.

-

Initiate the kinase reaction by adding 5 µL of a 2X ATP and substrate peptide solution in Kinase Reaction Buffer.

-

Incubate the plate for 60 minutes at room temperature.

-

-

Detection:

-

Add 5 µL of the Adapta™ Detection Mix (containing Eu-anti-ADP antibody and Alexa Fluor® 647 ADP Tracer in TR-FRET Dilution Buffer) to each well.

-

Incubate for 15-60 minutes at room temperature, protected from light.

-

-

Data Acquisition: Read the plate on a TR-FRET capable plate reader (excitation at 340 nm, emission at 665 nm and 615 nm).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The percent inhibition is calculated relative to the high (no inhibitor) and low (no enzyme) controls. IC50 values are determined by fitting the percent inhibition data to a four-parameter logistic model.

Cellular Assay: Western Blot for Phospho-RNA Polymerase II (Ser2)

This protocol is used to assess the in-cell activity of this compound by measuring the phosphorylation of a key downstream target of CDK9, the C-terminal domain (CTD) of RNA Polymerase II at serine 2 (pSer2-RNAPII).

Materials:

-

Cancer cell line (e.g., HeLa, HCT116)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-pSer2-RNAPII, anti-total RNAPII, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2-6 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein lysates to the same concentration and denature by boiling with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-pSer2-RNAPII) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with antibodies for total RNAPII and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Quantify the band intensities using densitometry software. The level of pSer2-RNAPII is normalized to total RNAPII and the loading control.

-

CDK9 Signaling Pathway

CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb plays a crucial role in releasing RNA Polymerase II (RNAPII) from promoter-proximal pausing, a key rate-limiting step in transcription. This compound inhibits this process by blocking the kinase activity of CDK9.

Conclusion

This compound is a valuable chemical tool for the study of CDK9-mediated biological processes. While a detailed, publicly available structure-activity relationship study specifically for this compound and its direct analogs is lacking, the broader understanding of the 2,4-diaminopyrimidine scaffold provides a solid foundation for the rational design of novel CDK9 inhibitors. The experimental protocols detailed in this guide offer robust methods for the biochemical and cellular characterization of such inhibitors. Further research into the SAR of this and related series will undoubtedly accelerate the development of novel therapeutics targeting CDK9 for a range of human diseases.

References

The Role of Cdk9-IN-1 in Transcription Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a key component of the Positive Transcription Elongation Factor b (P-TEFb) complex. Its enzymatic activity is essential for the transition of RNA Polymerase II (Pol II) from a paused state to productive elongation, making it a high-value target in various pathologies, including cancer and viral infections. Small molecule inhibitors are invaluable tools for dissecting its function and represent a promising therapeutic avenue. This technical guide provides an in-depth overview of Cdk9-IN-1, a potent and selective CDK9 inhibitor, detailing its role in modulating transcription, its biochemical properties, and the experimental protocols used to characterize its activity.

Introduction to CDK9 and Transcriptional Control

Transcription in eukaryotes is a tightly regulated process. A key control point is the transition from initiation to productive elongation, which is governed by the phosphorylation state of the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (Pol II).[1] After initiating transcription, Pol II often pauses approximately 20-50 base pairs downstream of the transcription start site.[2] This pausing is mediated by negative regulatory factors, including the DRB Sensitivity Inducing Factor (DSIF) and the Negative Elongation Factor (NELF).[3][4]

The release of this promoter-proximal pausing is a critical step for gene expression and is catalyzed by the P-TEFb complex, which consists of a catalytic subunit, CDK9, and a regulatory cyclin T subunit (T1, T2a, or T2b) or Cyclin K.[5][6][7] CDK9 phosphorylates the Serine 2 (Ser2) residue of the Pol II CTD heptapeptide repeat, as well as components of DSIF and NELF.[1][3] This series of phosphorylation events leads to the dissociation of NELF and converts DSIF into a positive elongation factor, allowing Pol II to enter a productive elongation phase.[5] Given its central role, dysregulation of CDK9 activity is implicated in numerous diseases, including various cancers where it drives the expression of short-lived anti-apoptotic proteins like Mcl-1 and oncogenes like MYC.[8][9] This makes CDK9 an attractive therapeutic target.[8]

This compound: A Potent and Selective CDK9 Inhibitor

This compound is a selective and potent small-molecule inhibitor of CDK9. It serves as a crucial chemical probe for studying the biological functions of CDK9 and as a lead compound for drug development. Its primary mechanism is the competitive inhibition of the ATP-binding site of CDK9, thereby preventing the phosphorylation of its key substrates.[8]

Data Presentation: Quantitative Profile of this compound

The inhibitory activity of this compound has been quantified through biochemical assays, providing a clear measure of its potency.

Table 1: Biochemical Properties of this compound

| Parameter | Value | Target Complex | Reference |

|---|

| IC50 | 39 nM | CDK9/CycT1 |[10] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Comparative Analysis with Other CDK9 Inhibitors

To contextualize the potency of this compound, the following table compares its activity with other well-characterized CDK9 inhibitors. This highlights the landscape of chemical tools available for targeting this kinase.

Table 2: Comparative Inhibitory Activity of Selected CDK9 Inhibitors

| Inhibitor | CDK9 IC50 (nM) | Selectivity Notes | Reference(s) |

|---|---|---|---|

| This compound | 39 | Selective for CDK9. | [10] |

| Flavopiridol | 1.9 | Pan-CDK inhibitor; also inhibits CDK1, CDK2, CDK4, CDK6. | [8][11] |

| Dinaciclib | 4 | Potent inhibitor of CDK1, CDK2, CDK5, and CDK9. | [8] |

| KB-0742 | 6 | >50-fold selectivity over other CDKs profiled. | [8][12] |

| MC180295 | 5 | >22-fold more selective for CDK9 over other CDKs. | [13] |

| Atuveciclib (BAY-1143572) | 13 | Highly selective for CDK9 over other CDKs (~100-fold vs CDK2). | [13] |

| NVP-2 | 0.514 | Potent and selective for CDK9. | [13] |

| LZT-106 | 30 | ~30-fold preferential activity against CDK9 compared to CDK2. |[12] |

Mechanism of Action in Transcription Regulation

By inhibiting the kinase activity of CDK9, this compound effectively blocks the signaling cascade required for transcriptional elongation.

-

Inhibition of Pol II CTD Phosphorylation : Treatment with a CDK9 inhibitor like this compound leads to a rapid decrease in the phosphorylation of Ser2 on the Pol II CTD.[8][14] This prevents the recruitment of factors necessary for productive elongation and subsequent mRNA processing.[15]

-

Suppression of Pro-Survival Gene Expression : Many cancer cells are dependent on the continuous transcription of genes encoding short-lived proteins critical for their survival, such as the anti-apoptotic protein Mcl-1 and the oncogene MYC.[16] CDK9 inhibition effectively shuts down the expression of these genes, leading to cell cycle arrest and apoptosis.[8][9]

-

Induction of Apoptosis : By downregulating key survival proteins, CDK9 inhibition triggers the intrinsic apoptotic pathway in cancer cells.[7]

The core signaling pathway of CDK9 and the inhibitory effect of this compound are visualized below.

References

- 1. Phosphorylation of the RNA Polymerase II Carboxyl-Terminal Domain by CDK9 Is Directly Responsible for Human Immunodeficiency Virus Type 1 Tat-Activated Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. selleckchem.com [selleckchem.com]

- 14. CDK9 and PP2A regulate RNA polymerase II transcription termination and coupled RNA maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CDK9 keeps RNA polymerase II on track - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Up-regulation of CDK9 kinase activity and Mcl-1 stability contributes to the acquired resistance to cyclin-dependent kinase inhibitors in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Impact of Cdk9-IN-1 on the Positive Transcription Elongation Factor b (P-TEFb) Complex

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Positive Transcription Elongation Factor b (P-TEFb) complex is a master regulator of gene transcription, and its core kinase, Cyclin-Dependent Kinase 9 (CDK9), has emerged as a critical therapeutic target for diseases characterized by transcriptional dysregulation, such as cancer and HIV. This document provides a comprehensive technical overview of the P-TEFb signaling pathway and the effects of Cdk9-IN-1, a selective small-molecule inhibitor of CDK9. We present quantitative biochemical data, detailed experimental protocols for assessing inhibitor activity, and visual diagrams of the core biological and experimental processes to offer a complete resource for researchers in this field.

The P-TEFb Complex: Structure, Function, and Regulation

The P-TEFb complex is a heterodimer composed of a catalytic kinase subunit, CDK9, and a regulatory cyclin subunit, typically Cyclin T1, T2a, T2b, or Cyclin K.[1][2] This complex plays an indispensable role in the transition from abortive to productive transcription elongation by RNA Polymerase II (Pol II).[3][4]

Mechanism of Action: Shortly after transcription initiation, Pol II frequently pauses approximately 20-60 nucleotides downstream from the transcription start site. This promoter-proximal pausing is a major checkpoint in gene expression and is mediated by negative regulatory factors, including the DRB Sensitivity-Inducing Factor (DSIF) and Negative Elongation Factor (NELF).[5][6]

P-TEFb is recruited to these paused polymerases where the CDK9 subunit phosphorylates several key substrates:

-

The C-terminal Domain (CTD) of Pol II: CDK9 specifically phosphorylates the serine-2 (Ser2) residues of the tandem heptapeptide repeats (YSPTSPS) in the Pol II CTD.[4][5] This phosphorylation event is a hallmark of actively elongating polymerase.

-

DSIF and NELF: Phosphorylation of these negative factors causes NELF to dissociate from the transcription complex and converts DSIF into a positive elongation factor.[5][6]

This series of phosphorylation events releases Pol II from its paused state, allowing it to enter productive elongation and synthesize a full-length mRNA transcript.

Regulation of P-TEFb Activity: A significant portion of cellular P-TEFb is sequestered in an inactive state within the 7SK small nuclear ribonucleoprotein (snRNP) complex.[3][4] In this complex, the 7SK snRNA acts as a scaffold, allowing the Hexamethylene Bis-acetamide-inducible (HEXIM) proteins (HEXIM1/2) to bind and inhibit the kinase activity of CDK9.[4] Various cellular signals can trigger the release of active P-TEFb from this inhibitory complex, making it available to stimulate transcription.

This compound: A Selective P-TEFb Inhibitor

This compound is a novel and selective small-molecule inhibitor of CDK9.[7] As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of the CDK9 kinase domain, preventing the transfer of phosphate to its substrates. This direct inhibition of the catalytic activity of P-TEFb leads to a cascade of downstream effects, effectively blocking the transition to productive transcription elongation. The primary consequence is the suppression of genes with short-lived mRNA transcripts, many of which are crucial for cell survival and proliferation, such as the oncogene MYC and the anti-apoptotic factor MCL-1.[8] This makes selective CDK9 inhibitors potent agents for inducing apoptosis in cancer cells and inhibiting viral replication.

Quantitative Inhibitory Profile

The potency and selectivity of a kinase inhibitor are critical for its utility as a research tool and its potential as a therapeutic agent. This compound demonstrates potent inhibition of the P-TEFb complex. For context, its inhibitory activity is compared with other well-characterized, selective CDK9 inhibitors.

| Inhibitor | Target | IC₅₀ (nM) | Selectivity Notes |

| This compound | CDK9/CycT1 | 39 | Described as a selective CDK9 inhibitor.[7] |

| NVP-2 | CDK9/CycT | 0.514 | >1000-fold selective over CDK1, CDK2, and CDK16.[9][10] |

| JSH-150 | CDK9 | 1 | ~300 to 10,000-fold selective over other CDK family members.[8][11] |

| KB-0742 | CDK9/CycT1 | 6 | >50-fold selective over all CDKs profiled; >100-fold against cell-cycle CDKs.[11][12] |

| AZD4573 | CDK9 | < 4 | Highly selective versus other kinases, including other CDK family members.[9][12] |

| Atuveciclib (BAY-1143572) | CDK9/CycT1 | 13 | >150-fold selective over other CDK isoforms.[11] |

Table 1: Comparative analysis of the in vitro biochemical potency (IC₅₀) of this compound and other selective CDK9 inhibitors.

Experimental Protocols & Workflow

Evaluating the effect of a CDK9 inhibitor involves a multi-step process, from initial biochemical assays to cell-based functional assays.

Protocol 1: In Vitro CDK9 Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol measures the amount of ADP produced by the kinase reaction, which is inversely proportional to the level of CDK9 inhibition. It is used to determine the IC₅₀ value of an inhibitor.

Materials:

-

Recombinant CDK9/Cyclin T1 enzyme (BPS Bioscience, Cat. #40307 or similar)[13]

-

Kinase Substrate (e.g., generic peptide substrate for CDK9)

-

ATP solution

-

CDK9 inhibitor (e.g., this compound)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[14]

-

White, opaque 384-well assay plates

-

Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of this compound in 100% DMSO. Then, dilute this series into the Kinase Assay Buffer to a 4x final concentration. The final DMSO concentration in the assay should not exceed 1%.

-

Assay Plate Setup: Add 2.5 µL of the 4x inhibitor solution to the wells of a 384-well plate. Include "no inhibitor" (buffer with DMSO) and "no enzyme" controls.

-

Enzyme and Substrate Addition: Prepare a 2x Kinase/Substrate mixture in Kinase Assay Buffer. Add 5 µL of this mixture to each well.

-

Reaction Initiation: Prepare a 4x ATP solution in Kinase Assay Buffer. Initiate the kinase reaction by adding 2.5 µL of the 4x ATP solution to each well.

-

Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.[14]

-

Reaction Termination & ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Analysis: Normalize the data to controls and plot the percent inhibition versus the log of inhibitor concentration. Fit the data with a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol 2: Western Blot for Cellular Phospho-RNA Polymerase II (Ser2)

This assay confirms that the inhibitor engages its target in a cellular context by measuring the phosphorylation status of a direct CDK9 substrate.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

This compound

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Primary Antibodies:

-

Anti-Phospho-RNA pol II CTD (Ser2) (e.g., Thermo Fisher, Cat. #MA5-23510, 1:1,000 dilution)[15]

-

Anti-Total RNA pol II (for loading control)

-

Anti-β-Actin (for loading control)

-

-

HRP-conjugated secondary antibody

-

ECL Chemiluminescent Substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (and a vehicle control) for a specified time (e.g., 4-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse directly on the plate with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and separate the proteins by SDS-PAGE.[16]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-Pol II Ser2) overnight at 4°C, using the recommended dilution.[15][16]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[16]

-

Analysis: Quantify band intensities and normalize the p-Pol II (Ser2) signal to the total Pol II or β-Actin signal to determine the dose-dependent effect of the inhibitor.

Protocol 3: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol measures the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells. It is used to determine the anti-proliferative effect of the inhibitor.

Materials:

-

Human cancer cell line

-

Cell culture medium and supplements

-

This compound

-

Opaque-walled 96-well plates suitable for luminescence

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. #G7570)[17]

Procedure:

-

Cell Plating: Seed cells into a 96-well opaque-walled plate at a predetermined density and allow them to adhere for 24 hours.

-

Compound Treatment: Add varying concentrations of this compound to the wells. Include vehicle-only control wells. Incubate for the desired treatment period (e.g., 72 hours).

-

Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

-

Reagent Addition:

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

-

-

Lysis and Signal Stabilization:

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Record the luminescence using a plate reader.

-

Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control. Plot the percent viability against the log of inhibitor concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

This compound serves as a potent and selective chemical probe for interrogating the function of the P-TEFb complex. By directly inhibiting the kinase activity of CDK9, it effectively blocks transcription elongation, leading to the downregulation of key survival proteins and subsequent cell death in vulnerable cell populations. The methodologies outlined in this guide provide a robust framework for characterizing this compound and other novel CDK9 inhibitors, from biochemical potency determination to the validation of on-target cellular effects and functional outcomes. Such studies are essential for advancing our understanding of transcriptional control and for the continued development of targeted therapies against cancer and other transcription-dependent diseases.

References

- 1. P-TEFb, a Cyclin-Dependent Kinase Controlling Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Cdk9 and cyclin T subunits of TAK/P-TEFb localize to splicing factor-rich nuclear speckle regions | Journal of Cell Science | The Company of Biologists [journals.biologists.com]

- 3. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]

- 4. Regulation of P-TEFb Elongation Complex Activity by CDK9 Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA replication: Mechanism, regulation, and importance | Abcam [abcam.cn]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders [mdpi.com]

- 14. Phospho-RNA pol II CTD (Ser2) Monoclonal Antibody (MA5-23510) [thermofisher.cn]

- 15. academic.oup.com [academic.oup.com]

- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 17. ch.promega.com [ch.promega.com]

Cdk9-IN-1 Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation. As the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), facilitating the transition from abortive to productive transcription.[1] This role in regulating the expression of rapidly transcribed genes, particularly those with short-lived mRNA and protein products, has positioned CDK9 as a key therapeutic target in oncology and other diseases.[2] Many of these short-lived proteins are critical for cancer cell survival, including anti-apoptotic factors and oncoproteins.[1][2]

Cdk9-IN-1 is a representative small molecule inhibitor of CDK9. This technical guide provides an in-depth overview of the core downstream signaling pathways affected by this compound, supported by quantitative data from representative CDK9 inhibitors, detailed experimental protocols, and visual diagrams to elucidate key mechanisms.

Core Signaling Pathway: Inhibition of Transcriptional Elongation

The primary mechanism of action for this compound and other CDK9 inhibitors is the competitive inhibition of the ATP-binding pocket of CDK9.[1] This direct inhibition sets off a cascade of downstream events, primarily centered on the suppression of transcriptional elongation.

Reduced RNA Polymerase II Phosphorylation:

CDK9, in complex with its cyclin partner (typically Cyclin T1), directly phosphorylates the serine 2 residue (Ser2) of the C-terminal domain (CTD) of RNA Polymerase II.[1] This phosphorylation event is a crucial signal for Pol II to escape promoter-proximal pausing and enter into a productive elongation phase.[1] Inhibition of CDK9 by this compound leads to a significant decrease in Pol II Ser2 phosphorylation.

Downregulation of Anti-Apoptotic Proteins and Oncogenes:

The consequence of impaired transcriptional elongation is the rapid downregulation of genes with short mRNA half-lives. Key among these are the anti-apoptotic protein Mcl-1 and the proto-oncogene c-Myc.[3][4][5]

-

Mcl-1: Myeloid cell leukemia 1 (Mcl-1) is a member of the Bcl-2 family of anti-apoptotic proteins. Its short half-life makes its expression exquisitely dependent on continuous transcription. Inhibition of CDK9 leads to a rapid decline in Mcl-1 mRNA and protein levels, tipping the cellular balance towards apoptosis.[3][4]

-

c-Myc: The c-Myc oncoprotein is a master transcriptional regulator that drives cell proliferation and growth. Like Mcl-1, c-Myc is a highly labile protein. CDK9 inhibition effectively shuts down c-Myc transcription, leading to a reduction in S-phase and cell cycle arrest.[5][6]

Induction of Apoptosis:

The depletion of critical survival proteins like Mcl-1 and the cell cycle driver c-Myc culminates in the activation of the intrinsic apoptotic pathway. This is characterized by the cleavage and activation of caspases, such as Caspase-3, and the subsequent cleavage of downstream targets like Poly (ADP-ribose) polymerase (PARP).[7][8]

Quantitative Data

Table 1: In Vitro Potency of Representative CDK9 Inhibitors

| Inhibitor | Target | IC50 (nM) | Cell Line | Assay Type |

| AZD4573 | CDK9 | <4 | Hematological Cancer Cells | Kinase Assay |

| AT7519 | CDK1, 2, 4, 6, 9 | 10-210 | - | Cell-free Kinase Assay |

| SNS-032 | CDK9 | 200-350 | B-ALL Cell Lines | Cell Viability Assay |

| LY2857785 | CDK9 | 11 | - | Kinase Assay |

Data compiled from multiple sources.[7][9]

Table 2: Effect of CDK9 Inhibition on Downstream Target Protein Levels

| Inhibitor | Cell Line | Treatment | Mcl-1 Protein Level | c-Myc Protein Level | Cleaved PARP Level |

| Dinaciclib | Eμ-Myc Lymphoma | 20 nM, 3h | Decreased | Decreased | Increased |

| AZ5576 | DLBCL Cells | 300 nM, 24h | Decreased | Decreased | Increased |

| i-CDK9 | Human Cells | - | Decreased | - | Increased |

Data compiled from multiple sources.[3][6][8]

Experimental Protocols

Western Blot Analysis for Downstream Target Modulation

Objective: To determine the effect of this compound on the protein levels of CDK9 downstream targets such as Mcl-1, c-Myc, and cleaved PARP.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-Mcl-1, anti-c-Myc, anti-cleaved PARP, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Plate cells at a desired density and treat with various concentrations of this compound or vehicle control for the desired time points.

-

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Sonicate briefly to shear DNA and reduce viscosity.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Electrotransfer:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Boil samples at 95-100°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the gel until adequate separation is achieved.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again three times for 5-10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

-

Cell Viability Assay (Luciferase-Based)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

96-well white, clear-bottom tissue culture plates

-

This compound

-

Luciferase-based cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

-

Incubate the plate overnight to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

-

Luminescence Measurement:

-

Equilibrate the plate and the luciferase reagent to room temperature.

-

Add a volume of the luciferase reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL).

-

Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the log concentration of this compound and determine the IC50 value using a non-linear regression curve fit.

-

Conclusion

This compound, as a representative CDK9 inhibitor, exerts its primary anti-cancer effects by disrupting the fundamental process of transcriptional elongation. This leads to the downregulation of key survival proteins such as Mcl-1 and the oncoprotein c-Myc, ultimately triggering apoptosis in cancer cells. The methodologies outlined in this guide provide a framework for researchers to investigate and quantify the downstream effects of this compound and other CDK9 inhibitors. Further research into the broader consequences of CDK9 inhibition, including its effects on other cellular processes and potential for combination therapies, will be crucial for the continued development of this promising class of therapeutics.

References

- 1. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDK9 inhibition by dinaciclib potently suppresses Mcl-1 to induce durable apoptotic responses in aggressive MYC-driven B-cell lymphoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting CDK9 and MCL-1 by a new CDK9/p-TEFb inhibitor with and without 5-fluorouracil in esophageal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism [frontiersin.org]

- 6. ashpublications.org [ashpublications.org]

- 7. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]

- 9. selleckchem.com [selleckchem.com]

Cdk9-IN-1: A Technical Guide to Cellular Targets and Binding Sites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a key therapeutic target in various diseases, including cancer and HIV infection. As a component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAP II), as well as negative elongation factors, to facilitate productive gene transcription. Cdk9-IN-1 is a potent and selective inhibitor of CDK9, offering a valuable tool for studying the biological functions of CDK9 and as a potential lead compound for drug development. This technical guide provides an in-depth overview of the cellular targets and binding site of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Cellular Targets of this compound

The primary cellular target of this compound is Cyclin-dependent kinase 9 (CDK9) . By inhibiting the kinase activity of CDK9, this compound effectively modulates the phosphorylation of its key substrates, thereby impacting transcriptional regulation throughout the genome.

Primary Substrates of CDK9 Affected by this compound:

-

RNA Polymerase II (RNAP II): CDK9 phosphorylates the serine 2 residues (Ser2) within the C-terminal domain (CTD) of the largest subunit of RNAP II.[1][2][3] This phosphorylation is a crucial step for the release of paused RNAP II from promoter-proximal regions, allowing for productive transcript elongation.[3][4][5] this compound, by inhibiting CDK9, is expected to decrease the levels of Ser2 phosphorylation on the RNAP II CTD.

-

Negative Elongation Factor (NELF) and DRB-Sensitivity Inducing Factor (DSIF): CDK9 phosphorylates components of the NELF and DSIF complexes.[2][4] These phosphorylation events lead to the dissociation of NELF from the nascent transcript and convert DSIF into a positive elongation factor, both of which are necessary for robust transcription. Inhibition of CDK9 by this compound would prevent these phosphorylation events, leading to the persistence of transcriptionally paused RNAP II.

Quantitative Data

The inhibitory activity of this compound and other relevant CDK9 inhibitors is summarized below. This data is essential for comparing the potency and selectivity of different compounds.

| Compound | Target | IC50 (nM) | Notes |

| This compound | CDK9/CycT1 | 39 | A novel, selective CDK9 inhibitor.[6][7] |

| Flavopiridol | CDK9 | 4 | A pan-CDK inhibitor, also inhibits CDK1, CDK2, CDK4, CDK6, and CDK7.[8] |

| Dinaciclib | CDK9 | 4 | A potent inhibitor of CDK1, CDK2, CDK5, and CDK9.[9] |

| NVP-2 | CDK9/CycT | <0.514 | A highly selective aminopyrimidine-derived CDK9 inhibitor.[10][11] |

| KB-0742 | CDK9 | 6 | A potent and selective oral CDK9 inhibitor with greater than 50-fold selectivity over other CDKs profiled.[9][12] |

| LDC000067 | CDK9 | 44 | A highly selective CDK9 inhibitor with 55-fold selectivity over CDK2 and over 227-fold selectivity against CDK1, CDK4, CDK6, and CDK7.[4][8] |

Binding Site and Mode of Action

This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the CDK9 kinase domain. This is a common mechanism for small molecule kinase inhibitors. While a co-crystal structure of this compound with CDK9 is not publicly available, its binding mode can be inferred from the structures of other inhibitors in complex with CDK9.

The ATP-binding site of CDK9 is located in the cleft between the N-terminal and C-terminal lobes of the kinase. Key features of this pocket that are likely exploited by this compound include:

-

Hinge Region: This region forms hydrogen bonds with the adenine ring of ATP. Inhibitors typically mimic these interactions.

-

Hydrophobic Pockets: The ATP-binding site contains hydrophobic regions that can be occupied by the aromatic moieties of inhibitors.

-

Gatekeeper Residue: The identity and size of the gatekeeper residue can influence inhibitor selectivity.

The binding of inhibitors like flavopiridol to the ATP-binding site of CDK9 can induce conformational changes, particularly in the glycine-rich loop, which can lock the kinase in an inactive state.[13][14] It is plausible that this compound employs a similar mechanism to achieve its potent inhibition.

Signaling Pathway

The following diagram illustrates the central role of CDK9 in transcriptional regulation and the point of intervention for this compound.

References

- 1. biorxiv.org [biorxiv.org]

- 2. academic.oup.com [academic.oup.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. CDK9 keeps RNA polymerase II on track - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders [mdpi.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. The structure of P-TEFb (CDK9/cyclin T1), its complex with flavopiridol and regulation by phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

Cdk9-IN-1 and its Role in Viral Replication: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 9 (CDK9) has emerged as a critical host factor for the replication of a broad range of viruses. As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a pivotal role in regulating the elongation phase of RNA polymerase II (Pol II) transcription. By phosphorylating the C-terminal domain (CTD) of RNA Pol II, CDK9 releases the polymerase from promoter-proximal pausing, a rate-limiting step in the transcription of many cellular and viral genes. This essential function makes CDK9 an attractive target for the development of host-directed antiviral therapies, a strategy that could offer broad-spectrum activity and a higher barrier to the development of viral resistance compared to direct-acting antivirals.

This technical guide focuses on Cdk9-IN-1, a selective and potent inhibitor of CDK9, and its role in viral replication. While specific research on this compound has highlighted its activity against Porcine Reproductive and Respiratory Syndrome Virus (PRRSV), this guide will also provide a broader context by examining the effects of other well-characterized CDK9 inhibitors on a variety of viruses, including Human Immunodeficiency Virus (HIV), influenza virus, and several DNA viruses. This document will provide a comprehensive overview of the mechanism of action, quantitative antiviral data, detailed experimental protocols, and key signaling pathways involved in the CDK9-mediated regulation of viral replication.

Data Presentation: Antiviral Activity of CDK9 Inhibitors

The following tables summarize the quantitative data on the antiviral activity of various CDK9 inhibitors against a range of viruses. This data is essential for comparing the potency and selectivity of these compounds.

Table 1: Antiviral Activity of this compound against PRRSV

| Compound | Virus | Cell Line | IC50 | EC50 | CC50 | Selectivity Index (SI) | Reference |

| This compound | PRRSV | MARC-145 | Not Reported | Dose-dependent reduction in viral replication | No significant cytotoxicity observed at effective concentrations | Not Reported | [1][2] |

Note: While the specific IC50 and EC50 values for this compound are not explicitly stated in the referenced literature, the studies confirm a dose-dependent inhibition of PRRSV replication without significant host cell toxicity.[1][2]

Table 2: Antiviral Activity of Other Characterized CDK9 Inhibitors

| Compound | Virus | Cell Line | IC50 / EC50 | CC50 | Selectivity Index (SI = CC50/EC50) | Reference |

| FIT-039 | HIV-1 | Chronically infected cells | 1.4-2.1 μM (EC50) | >20 μM | >9.5-14.3 | |

| HSV-1 | HeLa | Not Reported | Not Reported | Not Reported | [3] | |

| HSV-2 | Cultured cells | Not Reported | Not Reported | Not Reported | [3] | |

| Human Adenovirus | Cultured cells | Not Reported | Not Reported | Not Reported | [3] | |

| Human Cytomegalovirus | Cultured cells | Not Reported | Not Reported | Not Reported | [3] | |

| LDC000067 | Influenza A Virus (PR8) | A549 | 5.16 μM (EC50) | >320 μM | >62.0 | [4] |

| Influenza A Virus (PR8) | MDCK | 8.94 μM (EC50) | >177 μM | >19.8 | [4] | |

| Influenza A Virus (H1N1pdm09) | A549 | 3.92 μM (EC50) | >320 μM | >81.6 | [4] | |

| Influenza A Virus (H3N2) | A549 | 6.31 μM (EC50) | >320 μM | >50.7 | [4] | |

| Influenza B Virus | A549 | 5.89 μM (EC50) | >320 μM | >54.3 | [4] | |

| SNS-032 | B-cell Acute Lymphocytic Leukemia (NALM6) | NALM6 | 200 nM (IC50) | Not Reported | Not Reported | [5] |

| B-cell Acute Lymphocytic Leukemia (REH) | REH | 200 nM (IC50) | Not Reported | Not Reported | [5] | |

| DRB | HSV-1 | RSF | 100 μM (effective concentration) | Not Reported | Not Reported | [6] |

| Flavopiridol (FVP) | HIV-1 | Jurkat | low nM range (IC50) | Not Reported | Not Reported | [7] |

| HSV-1 | RSF | 450 nM (effective concentration) | Not Reported | Not Reported | [6] |

Signaling Pathways and Mechanism of Action

CDK9, in complex with its regulatory subunit Cyclin T1, forms the P-TEFb complex. This complex is crucial for the transition from abortive to productive transcriptional elongation. Viruses from diverse families have evolved mechanisms to co-opt the host P-TEFb complex to facilitate the transcription of their own genes.

General Mechanism of CDK9 in Viral Transcription

The general mechanism involves the recruitment of P-TEFb to the viral promoter, often mediated by a viral protein. Once recruited, CDK9 phosphorylates the serine 2 residue of the heptapeptide repeats in the C-terminal domain (CTD) of RNA Polymerase II. This phosphorylation event leads to the dissociation of negative elongation factors (NELF and DSIF) and promotes the processivity of the polymerase, resulting in the synthesis of full-length viral transcripts.

Role of CDK9 in PRRSV Replication

In the context of PRRSV, an arterivirus with a positive-sense RNA genome, CDK9 has been identified as a crucial host factor for viral subgenomic RNA synthesis.[1][2] The virus enhances the nuclear export of CDK9 to the cytoplasm, where viral replication occurs.[2] Inhibition of CDK9 activity, either through this compound or siRNA-mediated knockdown, leads to a significant reduction in PRRSV replication.[1][2] This suggests that CDK9's kinase activity is directly required for an essential step in the viral replication cycle, likely related to the transcription of its subgenomic mRNAs which encode for structural proteins.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of CDK9 inhibitors against viral replication.

Viral Plaque Assay for Titer Determination

This assay is used to quantify the number of infectious virus particles in a sample.

Materials:

-

Appropriate host cell line (e.g., MARC-145 for PRRSV)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

Viral stock

-

Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

-

Fixing solution (e.g., 10% formalin)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Seed host cells in 6-well or 12-well plates and grow to form a confluent monolayer.

-

Prepare serial 10-fold dilutions of the virus stock in serum-free medium.

-

Remove the growth medium from the cell monolayers and wash once with PBS.

-

Inoculate the cells with 200-500 µL of each viral dilution.

-

Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

Remove the inoculum and gently add 2-3 mL of overlay medium to each well.

-

Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Once plaques are visible, fix the cells by adding a fixing solution for at least 30 minutes.

-

Remove the overlay and fixing solution, and stain the cell monolayer with crystal violet for 15-30 minutes.

-

Gently wash the plates with water and allow them to dry.

-

Count the number of plaques in the wells with a countable number of plaques (typically 10-100).

-

Calculate the viral titer in plaque-forming units per milliliter (PFU/mL) using the formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor × Volume of inoculum in mL)

Quantitative Reverse Transcription PCR (qRT-PCR) for Viral Load

This method is used to quantify the amount of viral RNA in a sample.

Materials:

-

RNA extraction kit

-

Reverse transcriptase enzyme

-

qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a specific probe)

-

Primers and probe specific to the viral genome (e.g., PRRSV ORF7 gene)

-

qPCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from infected cell lysates or tissue samples using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or a gene-specific primer.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers, a specific probe (if using a probe-based assay), and the synthesized cDNA.

-

qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument with the following typical cycling conditions:

-

Initial denaturation (e.g., 95°C for 5 minutes)

-

40-45 cycles of:

-

Denaturation (e.g., 95°C for 15 seconds)

-

Annealing/Extension (e.g., 60°C for 30-60 seconds)

-

-

-

Data Analysis: The instrument measures the fluorescence at each cycle. The cycle at which the fluorescence crosses a certain threshold is the cycle threshold (Ct) value. A standard curve is generated using known quantities of a plasmid containing the target viral sequence. The viral load in the samples is then quantified by comparing their Ct values to the standard curve.